Octyl [2-(trifluoromethyl)phenyl] ether

Catalog No.
S1522443
CAS No.
155056-55-6
M.F
C15H21F3O
M. Wt
274.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl [2-(trifluoromethyl)phenyl] ether

CAS Number

155056-55-6

Product Name

Octyl [2-(trifluoromethyl)phenyl] ether

IUPAC Name

1-octoxy-2-(trifluoromethyl)benzene

Molecular Formula

C15H21F3O

Molecular Weight

274.32 g/mol

InChI

InChI=1S/C15H21F3O/c1-2-3-4-5-6-9-12-19-14-11-8-7-10-13(14)15(16,17)18/h7-8,10-11H,2-6,9,12H2,1H3

InChI Key

KERRBVYEVFOYRC-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=CC=C1C(F)(F)F

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(F)(F)F

Octyl [2-(trifluoromethyl)phenyl] ether is an organic compound with the chemical formula C₁₅H₂₁F₃O. It features a phenyl ring substituted at the 2-position with a trifluoromethyl group, and an octyl ether group. This structure imparts unique properties, particularly in terms of its hydrophobicity and potential reactivity due to the presence of the trifluoromethyl moiety, which is known to influence both the physical and chemical behavior of organic compounds.

  • Protein solubilization: The hydrophobic octyl group might aid in solubilizing hydrophobic protein regions, while the aromatic ring interacts with the protein backbone.
  • Affinity chromatography: The molecule could be immobilized on a solid support for affinity purification of proteins with specific binding sites for the aromatic ring or the trifluoromethyl group.
  • Potential for skin and eye irritation: As with most organic compounds, it's advisable to wear gloves, eye protection, and work in a well-ventilated area when handling this compound.
  • Unknown flammability: Until flammability data becomes available, it's best to handle it away from heat sources and open flames.
, particularly those involving nucleophilic substitutions and coupling reactions. It has been utilized in palladium-catalyzed decarboxylative coupling reactions, showcasing its utility in synthetic organic chemistry . The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, making it a valuable intermediate in the synthesis of more complex molecules.

The synthesis of Octyl [2-(trifluoromethyl)phenyl] ether can be achieved through several methods:

  • Nucleophilic Substitution: The reaction of a suitable alkoxide with a trifluoromethyl-substituted phenol can yield the ether.
  • Palladium-Catalyzed Reactions: This method involves coupling reactions that utilize palladium catalysts to facilitate the formation of the ether bond under mild conditions .
  • Direct Etherification: The direct reaction of octanol with 2-(trifluoromethyl)phenol under acidic conditions may also be employed.

Octyl [2-(trifluoromethyl)phenyl] ether finds applications in various fields:

  • Synthetic Chemistry: It serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties may be exploited in formulating advanced materials with specific hydrophobic characteristics.
  • Research: Used as a reagent in various chemical transformations and studies related to fluorinated compounds.

Interaction studies involving Octyl [2-(trifluoromethyl)phenyl] ether focus on its reactivity with different nucleophiles and electrophiles. The presence of the trifluoromethyl group is known to significantly affect reaction kinetics and mechanisms, often leading to regioselective outcomes in substitution reactions . Further research is warranted to explore its interactions with biological systems and other organic molecules.

Several compounds share structural similarities with Octyl [2-(trifluoromethyl)phenyl] ether. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Octyl Phenyl EtherAlkoxy group attached to phenylLacks trifluoromethyl group; more hydrophobic
Trifluoromethyl Phenyl EtherTrifluoromethyl group on phenylHigher electronegativity; different reactivity
Decyl [2-(trifluoromethyl)phenyl] EtherLonger alkyl chain; similar trifluoromethyl substitutionIncreased hydrophobicity due to longer chain
Benzyl [2-(trifluoromethyl)phenyl] EtherBenzyl group instead of octylMore sterically hindered; different solubility

These compounds highlight the uniqueness of Octyl [2-(trifluoromethyl)phenyl] ether, particularly its balance between hydrophobicity from the octyl group and reactivity from the trifluoromethyl substitution. Each compound's distinct properties make them suitable for various applications in organic synthesis and material science.

XLogP3

6.2

Wikipedia

Octyl [2-(trifluoromethyl)phenyl] ether

Dates

Modify: 2023-08-15

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